Spiro[3.5]non-5-EN-1-one
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Overview
Description
Spiro[35]non-5-en-1-one is an organic compound characterized by a spirocyclic structure, where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]non-5-en-1-one typically involves cyclization reactions. One common method includes the reaction of a suitable precursor with a strong acid or base to induce ring closure. For example, the reaction of a cyclohexanone derivative with a suitable alkylating agent under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]non-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted spiro compounds
Scientific Research Applications
Spiro[3.5]non-5-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Spiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]non-1-ene: Another spirocyclic compound with a different ring size.
Spiro[5.5]undecane: Features a larger ring system and different chemical properties
Uniqueness
Spiro[3
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
spiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2 |
InChI Key |
PADYQEBDWNZUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)CCC2=O |
Origin of Product |
United States |
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